Z-Stereochemistry Enables Bidentate Ligand Coordination Absent in the E-Isomer
The (Z)-configuration of CAS 910035-64-2, confirmed by the IUPAC name ethyl (2Z)-2-(2-oxo-1H-indol-3-ylidene)acetate, allows the unsaturated dicarbonyl framework to act as a bidentate ligand through simultaneous coordination of both the oxindole C-2 carbonyl and the ester carbonyl oxygen atoms. In contrast, the (E)-isomer (CAS 67502-96-9) cannot adopt this chelating conformation [1]. This stereochemical distinction has practical consequences: (E)-2-oxoindolin-3-ylidene ketones can be quantitatively isomerized to their (Z)-isomers by AlCl3 at room temperature in CH2Cl2, with the bidentate coordination of the (Z)-configuration proposed as the thermodynamic driving force for isomerization [1]. For procurement, the (Z)-isomer represents the thermodynamically favored configuration for unsubstituted oxindole-3-ylidene acetates, as established by PMR and IR spectroscopic studies [2].
| Evidence Dimension | Stereochemical configuration and coordination capability |
|---|---|
| Target Compound Data | (Z)-configuration; bidentate ligand capable via dual carbonyl coordination |
| Comparator Or Baseline | (E)-ethyl 2-(2-oxoindolin-3-ylidene)acetate (CAS 67502-96-9); monodentate coordination only |
| Quantified Difference | Qualitative stereochemical difference: AlCl3-mediated E→Z isomerization proceeds to completion at room temperature, driven by Z-configuration bidentate stability |
| Conditions | Lewis acid (AlCl3) in CH2Cl2 at room temperature; stereochemistry established by PMR and IR spectroscopy |
Why This Matters
The Z-configuration provides a unique bidentate coordination mode that the E-isomer cannot access, enabling distinct metal-catalyzed reaction pathways and potentially different biological target engagement; procuring the E-isomer instead would yield a compound incapable of chelation-driven reactivity.
- [1] Risi, C.; Pollini, G.P.; De, A.C.; Zanirato, V. An easy Lewis acid-mediated isomerization from (E)- to (Z)-oxoindolin-3-ylidene ketones. Tetrahedron, 2001, 57(21), 4531–4535. View Source
- [2] Autrey, R.L.; Tahk, F.C. The synthesis and stereochemistry of some isatylideneacetic acid derivatives. Tetrahedron, 1967, 23(2), 901–917. (Establishes stereochemistry of 2-oxoindolin-3-ylidene derivatives by PMR and IR spectroscopy). View Source
